N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-23-15-8-10-17(11-9-15)25(21,22)12-4-7-18(20)19-14-5-3-6-16(13-14)24-2/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGHQFJVKZLCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule comprises a butanamide backbone substituted at the nitrogen with a 3-methoxyphenyl group and at the C-4 position with a 4-methoxyphenylsulfonyl moiety. Retrosynthetic disconnection reveals two primary fragments:
- Butanamide core : Derived from butanoic acid derivatives.
- Sulfonyl group : Introduced via sulfonylation or sulfide oxidation.
Three synthetic routes emerge as feasible, drawing from established protocols in sulfone synthesis and amide coupling.
Synthetic Methodologies
Route 1: Sulfide Oxidation Followed by Amide Coupling
This two-step approach prioritizes early-stage sulfone installation via sulfide intermediate oxidation.
Synthesis of 4-(4-Methoxyphenylthio)Butanoic Acid
Reagents :
- 4-Chlorobutanoic acid
- 4-Methoxyphenylthiol
- NaOH (2.0 equiv.), ethanol, reflux
Procedure :
4-Chlorobutanoic acid (1.0 equiv.) and 4-methoxyphenylthiol (1.2 equiv.) react in ethanol with NaOH at reflux for 12 h. The thiolate anion displaces chloride via SN2, yielding 4-(4-methoxyphenylthio)butanoic acid.
Oxidation to Sulfone
Reagents :
- 30% H₂O₂, glacial acetic acid, 0°C → RT
Procedure :
The sulfide (1.0 equiv.) is treated with H₂O₂ in acetic acid. Gradual warming to room temperature over 6 h ensures complete oxidation to 4-(4-methoxyphenylsulfonyl)butanoic acid.
Amide Formation via Carbodiimide Coupling
Reagents :
- DCC (1.5 equiv.), DMAP (0.1 equiv.), DCM
- 3-Methoxyaniline (1.1 equiv.)
Procedure :
The sulfone-containing acid (1.0 equiv.) activates with DCC/DMAP in DCM at 0°C. 3-Methoxyaniline is added, and the mixture stirs overnight. Workup includes HCl quenching, NaHCO₃ washing, and chromatography (Hexane/EtOAc = 9:1).
Key Data :
Route 2: Nucleophilic Displacement of Bromide with Sulfinate
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Total Yield | 68% | 72% | <30% |
| Step Count | 3 | 2 | 1 |
| Key Advantage | High selectivity | Late-stage diversity | Atom economy |
| Limitation | Odorous thiol handling | Sulfinate availability | Poor regiocontrol |
Critical Observations :
- Route 2 offers superior yield and step economy, making it preferable for scalable synthesis.
- Route 3, while innovative, requires significant optimization for aliphatic substrates.
- NMR and HRMS data across routes confirm structural fidelity, with characteristic sulfonyl (δ 7.72 ppm) and amide (δ 6.89 ppm) signals.
Scalability and Industrial Considerations
Cost Analysis :
Safety Profile :
- Route 1: Exothermic oxidation (H₂O₂) demands strict temperature control.
- Route 2: DMF toxicity necessitates closed-system processing.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide involves its interaction with specific molecular targets. The methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-4-methoxybenzenesulfonamide: Lacks the butanamide moiety.
N-(4-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide: Has a different substitution pattern on the aromatic ring.
Uniqueness
N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonyl groups attached to a butanamide backbone allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound characterized by its unique functional groups, including methoxy and sulfonamide moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.44 g/mol. The presence of methoxy groups enhances lipophilicity, which may improve bioavailability and interaction with biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes, particularly those involved in folate synthesis in bacteria. This suggests potential antibacterial properties.
- Receptor Modulation : The compound may interact with various cellular receptors, influencing signal transduction pathways and potentially affecting cell growth and apoptosis.
- Gene Expression Modulation : It may also alter the expression of genes related to inflammation and cancer pathways, indicating its potential in therapeutic applications against these diseases.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The sulfonamide component is particularly effective against bacterial strains by inhibiting dihydropteroate synthase, crucial for folate synthesis. This mechanism is common among sulfonamide drugs, making this compound a candidate for further exploration in antibiotic development.
Anti-inflammatory Effects
Studies have shown that related compounds can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The methoxy groups may enhance these effects by increasing the compound's affinity for relevant targets within inflammatory pathways.
Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Further studies are required to elucidate these effects and determine the compound's efficacy against various cancer types.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of sulfonamide compounds showed a significant reduction in bacterial growth in vitro, suggesting that this compound could exhibit similar effects .
- Mechanistic Insights : Research utilizing mass spectrometry has mapped interactions between sulfonamide compounds and their target proteins, revealing insights into their mechanisms of action . Such studies are crucial for understanding how this compound may exert its biological effects.
- Therapeutic Applications : Given its structural features, this compound has been proposed as a lead candidate for drug development targeting inflammatory diseases and infections . Its unique combination of functional groups allows for selective interactions with biological targets.
Comparative Analysis
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains methoxy and sulfonamide groups | Potential antibacterial and anti-inflammatory effects |
| 4-((4-Methoxyphenyl)sulfonyl)-N-(4-aminophenyl)butanamide | Structure | Amino group substitution | Different biological activity due to amino substitution |
| 4-((4-Methoxyphenyl)sulfonyl)-N-(4-chlorophenyl)butanamide | Structure | Chloro group substitution | May exhibit different reactivity patterns compared to nitro substitution |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-methoxyphenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 4-methoxyphenylsulfonyl chloride) with a butanamide precursor bearing a 3-methoxyphenyl amine group. Key steps include:
- Amidation : Use coupling agents like oxalyl chloride or carbodiimides (e.g., DCC) in anhydrous dioxane or DMF at 0–25°C .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers indicate successful synthesis?
- Methodological Answer :
- 1H/13C-NMR : Key signals include δ~3.8 ppm (methoxy protons), δ~7.0–7.9 ppm (aromatic protons), and δ~55–60 ppm (methoxy carbons) .
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150–1250 cm⁻¹ (sulfonyl S=O asymmetric/symmetric stretches) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (M+H⁺) should match the calculated molecular weight (C₁₈H₂₁NO₅S: ~363.4 g/mol) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize by-products like regioisomers or sulfonate esters?
- Methodological Answer :
- Regioselectivity Control : Use bulky bases (e.g., DBU) to direct sulfonylation to the desired aromatic position .
- Reaction Monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and by-products .
- By-Product Mitigation : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reduce reaction time (<6 hours) to limit hydrolysis to sulfonate esters .
Q. What strategies resolve discrepancies between theoretical and observed spectral data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Dynamic Effects : Rotameric equilibria in the butanamide chain may cause splitting; use variable-temperature NMR (VT-NMR) to coalesce signals .
- Impurity Analysis : Compare experimental IR with computational spectra (DFT/B3LYP) to identify contaminants like unreacted sulfonyl chloride .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
Q. What in vitro models are appropriate for assessing biological activity, such as enzyme inhibition or cytotoxicity?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., para-nitrophenyl phosphate) in kinase/phosphate assays (IC₅₀ determination) at pH 7.4 .
- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values calculated via nonlinear regression .
- Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to purified enzymes (e.g., carbonic anhydrase) .
Q. How does the electronic nature of the methoxy groups influence reactivity and bioactivity?
- Methodological Answer :
- Electron-Donating Effects : Methoxy groups increase electron density on aromatic rings, enhancing π-π stacking with hydrophobic enzyme pockets (e.g., COX-2). Verify via Hammett plots .
- Metabolic Stability : Assess demethylation susceptibility using liver microsomes (e.g., human CYP450 isoforms) with LC-MS metabolite profiling .
- Docking Studies : AutoDock Vina simulations to predict binding poses in targets like sulfotransferases (RMSD <2.0 Å indicates reliable docking) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on bioactivity (e.g., antimicrobial vs. no activity in similar sulfonamides)?
- Methodological Answer :
- Assay Variability : Standardize protocols (CLSI guidelines for MIC testing) and use reference strains (e.g., E. coli ATCC 25922) to reduce inter-lab variability .
- Structural Nuances : Compare substituent effects; for example, 4-methoxy vs. 3-methoxy positional isomers may exhibit different H-bonding capacities .
- Counter-Screening : Test against off-target enzymes (e.g., dihydrofolate reductase) to rule out nonspecific inhibition .
Stability and Storage
Q. What conditions ensure long-term stability of this compound in storage?
- Methodological Answer :
- Thermal Stability : Store at –20°C in amber vials; DSC/TGA analysis shows decomposition onset at >180°C .
- Hydrolytic Sensitivity : Avoid aqueous buffers (pH >8 accelerates sulfonamide hydrolysis); use lyophilized form for aqueous studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
